(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring a benzyloxycarbonyl-protected amino group and an iodinated phenyl ring. These structural elements make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-phenylalanine.
Protection of Amino Group: The amino group of (S)-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium bicarbonate.
Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent such as iodic acid or sodium iodate.
Final Product: The final product, (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the iodinated phenyl ring, potentially converting the iodine to a hydrogen or other substituent.
Substitution: The iodinated phenyl ring is a site for nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols under conditions such as reflux in an appropriate solvent.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products typically include deiodinated phenyl derivatives.
Substitution: Products vary depending on the nucleophile used, such as azido or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Peptide Synthesis: Incorporated into peptides for studying protein interactions and functions.
Enzyme Inhibition: Used in the design of enzyme inhibitors due to its structural mimicry of natural substrates.
Medicine
Drug Development: Investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Diagnostic Agents: Utilized in the development of diagnostic agents due to its unique structural features.
Industry
Material Science: Explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid depends on its specific application. In enzyme inhibition, for example, it may act by mimicking the natural substrate of the enzyme, thereby competitively inhibiting the enzyme’s activity. The benzyloxycarbonyl group can interact with the enzyme’s active site, while the iodinated phenyl ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-iodophenyl)propanoic acid: Lacks the benzyloxycarbonyl protection, making it less stable in certain reactions.
(S)-2-(((Methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid: Similar structure but with a methoxycarbonyl group instead of benzyloxycarbonyl, affecting its reactivity and solubility.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid is unique due to its combination of a chiral center, a benzyloxycarbonyl-protected amino group, and an iodinated phenyl ring. This combination provides a balance of stability and reactivity, making it a versatile intermediate in various chemical and biological applications.
Properties
IUPAC Name |
(2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFURMICGBHLW-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439843 |
Source
|
Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220400-04-4 |
Source
|
Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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